1-(4-Methoxy-benzenesulfonyl)-2-methyl-piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Organic and Medicinal Chemistry Research
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in pharmaceuticals and naturally occurring alkaloids. mdpi.com Its prevalence is a testament to its versatility and favorable physicochemical properties. Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, demonstrating a remarkable breadth of biological activity. This scaffold is a cornerstone in the development of drugs targeting a wide array of conditions, including neurological disorders, metabolic diseases, and infectious agents. mdpi.com
The significance of the piperidine scaffold in drug design can be attributed to several key factors:
Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of a molecule's three-dimensional shape, polarity, and hydrogen bonding capacity. This enables chemists to optimize interactions with biological targets.
Physicochemical Properties: The incorporation of a piperidine moiety can modulate a compound's properties, such as solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgmdpi.com
Pharmacokinetic Improvement: Chiral piperidine scaffolds, in particular, have been shown to improve the pharmacokinetic properties of drug candidates. acs.orgmdpi.com
Biological Activity: The piperidine nucleus itself is a key component of the pharmacophore for many biologically active molecules, serving as a versatile building block for agents acting as CNS modulators, antihistamines, anticancer drugs, and analgesics. appchemical.com
The enduring importance of this scaffold is reflected in the continuous development of novel synthetic methodologies aimed at producing diverse and stereochemically complex piperidine derivatives. mdpi.com
Role of Sulfonamide Moieties in Biological Systems and Synthetic Chemistry
The sulfonamide functional group (-SO₂NH-) is another pillar of medicinal chemistry, having revolutionized medicine as the basis for the first widely used antimicrobial agents, known as sulfa drugs. mdpi.comnih.gov Beyond their historical significance in treating bacterial infections, sulfonamides are integral to a vast range of modern therapeutics. nih.govnih.gov They are found in drugs with diuretic, hypoglycemic, anti-inflammatory, anticancer, and antiviral activities. nih.gov
The broad utility of the sulfonamide moiety stems from its unique chemical and biological characteristics:
Enzyme Inhibition: Sulfonamides are classic examples of enzyme inhibitors. nih.gov Their structural similarity to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an essential enzyme in bacterial folic acid synthesis. nih.gov They are also known to inhibit other enzymes, such as carbonic anhydrases. nih.gov
Bioisosteric Replacement: In medicinal chemistry, the sulfonamide group is often used as a bioisostere of a carboxylic acid. nih.gov It can mimic the hydrogen bonding interactions of a carboxylate while offering different physicochemical properties, such as improved metabolic stability and the ability to cross biological membranes. nih.gov
Synthetic Handle: From a synthetic chemistry perspective, sulfonamides are stable and versatile functional groups. They are typically formed by the reaction of a primary or secondary amine with a sulfonyl chloride, a robust and high-yielding reaction. orgsyn.orgnih.gov This reliability makes them a favored linkage in the construction of complex molecules. nih.govnih.gov
The combination of a wide therapeutic window and synthetic accessibility ensures that the sulfonamide moiety remains a central focus in the design and development of new pharmaceutical agents. nih.gov
Positioning of 1-(4-Methoxy-benzenesulfonyl)-2-methyl-piperidine within the Piperidine Sulfonamide Chemical Space
The compound this compound is a specific entity within the rich chemical space of piperidine sulfonamides. This class of compounds, which covalently links a piperidine ring to a sulfonyl group, has attracted considerable research interest due to the potential for synergistic or novel biological activities arising from the combination of these two pharmacophores.
The Piperidine Ring: A saturated heterocyclic amine.
The Sulfonamide Linkage: Connecting the piperidine nitrogen to the benzenesulfonyl group.
The Substituted Aryl Group: A benzene (B151609) ring bearing a methoxy (B1213986) group at the para-position (position 4).
The Methyl Substituent: A methyl group at the 2-position of the piperidine ring.
The combination of these features positions the molecule as a subject for structure-activity relationship (SAR) studies. For instance, research on related piperidine sulfonamides has shown that modifications to the aryl portion of the molecule can significantly impact biological activity. acs.orgnih.gov The presence and position of substituents like halogens, nitro groups, or, in this case, a methoxy group, can alter the electronic properties and binding interactions of the entire molecule. nih.gov Similarly, the substitution on the piperidine ring, such as the 2-methyl group in this compound, introduces a chiral center and specific steric bulk, which can influence target selectivity and potency.
While extensive biological data for this exact compound is not widely published, its structure places it firmly within a class of molecules investigated for various therapeutic purposes, including antibacterial, anticancer, and anti-diabetic applications. acs.orgnih.govnih.gov It represents a distinct point in the chemical space that can be synthesized and evaluated to further probe the SAR of N-arylsulfonylpiperidines.
Table 1: Structural Components of this compound
| Component | Chemical Structure | Significance |
|---|---|---|
| Piperidine Scaffold | A six-membered nitrogen-containing ring | Core structure in many pharmaceuticals, influences solubility and 3D conformation. mdpi.com |
| Sulfonamide Moiety | -SO₂NH- | Key functional group for biological activity, acts as an enzyme inhibitor and bioisostere. nih.gov |
| 4-Methoxy-benene Group | A benzene ring with a methoxy substituent | Modulates electronic properties and potential for specific interactions with biological targets. |
| 2-Methyl Group | A methyl substituent on the piperidine ring | Introduces a chiral center and steric hindrance, affecting potency and selectivity. |
Overview of Major Research Avenues and Methodological Approaches
Research into the piperidine sulfonamide chemical space is driven by the diverse pharmacological potential of these compounds. Major research avenues actively being explored for this class of molecules include:
Anticancer Activity: Numerous studies have focused on synthesizing and evaluating piperidine sulfonamide derivatives as anticancer agents. acs.org Some of these compounds have been shown to act as inhibitors of crucial targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). acs.org
Antibacterial and Antifungal Agents: Building on the historical success of sulfonamides, researchers continue to explore new derivatives, including those with piperidine moieties, for activity against pathogenic bacteria and fungi. nih.gov
Anti-diabetic Agents: Certain sulfonamide derivatives of piperidine have been designed and synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a validated target for the treatment of type 2 diabetes. nih.gov
Neurological and Inflammatory Disorders: The versatility of the piperidine and sulfonamide scaffolds allows for their application in designing ligands for central nervous system receptors and modulators of inflammatory pathways. mdpi.comnih.gov
The primary methodological approach for the synthesis of compounds like this compound involves the straightforward reaction between an amine and a sulfonyl chloride. The general synthetic route would be the coupling of 2-methylpiperidine (B94953) with 4-methoxybenzenesulfonyl chloride, typically in the presence of a base like triethylamine (B128534) or potassium carbonate in a suitable solvent such as dichloromethane (B109758) or acetonitrile. mdpi.comorgsyn.org
Table 2: Key Research Findings on Related Piperidine Sulfonamide Derivatives
| Research Area | Key Findings | Representative Compound Class |
|---|---|---|
| Anticancer | Certain derivatives exhibit potent cytotoxicity against cancer cell lines (HCT-116, HepG-2, MCF-7) and inhibit VEGFR-2. acs.org | Sulfonamide-piperidine scaffolds with various pharmacophore moieties. acs.org |
| Antibacterial | Novel derivatives show excellent potency against plant pathogens like Xanthomonas oryzae, with activity dependent on substituent patterns on the aryl ring. nih.gov | Piperidine sulfonamides with varied aryl substitutions. nih.gov |
| Anti-diabetic | Designed compounds demonstrate potent in vitro inhibition of the DPP-IV enzyme, with IC₅₀ values in the nanomolar range. nih.gov | Sulfonamide derivatives of pyrrolidine (B122466) and piperidine. nih.gov |
The exploration of this chemical class is often guided by computational methods, such as molecular docking, to predict binding interactions with target proteins, alongside extensive in vitro screening to determine biological activity and establish structure-activity relationships. acs.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-5-3-4-10-14(11)18(15,16)13-8-6-12(17-2)7-9-13/h6-9,11H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZUDJRHJZHAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Advanced Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Strategic Disconnections for the Core Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 1-(4-Methoxy-benzenesulfonyl)-2-methyl-piperidine, the primary strategic disconnection is the S-N bond of the sulfonamide linkage. This is a common and reliable disconnection as the formation of a sulfonamide is a well-established and high-yielding reaction.
This primary disconnection leads to two key synthons: the 2-methylpiperidine (B94953) cation and the 4-methoxybenzenesulfonyl anion. These synthons correspond to the commercially available or readily synthesizable reagents: 2-methylpiperidine and 4-methoxybenzenesulfonyl chloride.
A further disconnection of the 2-methylpiperidine ring can be envisioned through various C-N and C-C bond cleavages. A common approach involves the cyclization of a linear precursor, such as a 1,5-amino alcohol or a related bifunctional molecule. For instance, a disconnection of the N1-C2 and C5-C6 bonds could lead back to a substituted glutaraldehyde (B144438) or a related 1,5-dicarbonyl compound and an amine source. However, given the ready availability of 2-methylpiperidine, the more practical retrosynthetic approach focuses on the sulfonylation of the pre-formed piperidine (B6355638) ring.
Table 1: Key Retrosynthetic Disconnections and Corresponding Reagents
| Target Molecule | Disconnection | Synthons | Corresponding Reagents |
| This compound | S-N bond | 2-methylpiperidine cation, 4-methoxybenzenesulfonyl anion | 2-methylpiperidine, 4-methoxybenzenesulfonyl chloride |
| 2-methylpiperidine | C-N and C-C bonds | Various linear precursors | e.g., 1,5-dicarbonyl compounds, amino alcohols |
Detailed Synthetic Pathways for this compound
The most direct and commonly employed synthetic pathway for this compound involves the reaction of 2-methylpiperidine with 4-methoxybenzenesulfonyl chloride. This is a classic nucleophilic substitution reaction at the sulfonyl group.
Optimization of Reaction Conditions and Catalyst Systems
The sulfonylation of secondary amines like 2-methylpiperidine is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can significantly impact the reaction yield and purity of the product.
Commonly used bases include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like potassium carbonate. The reaction is often performed in aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.
Optimization studies for similar sulfonylation reactions have explored various parameters:
Base: While triethylamine is widely used, sterically hindered bases can sometimes offer better selectivity and reduce side reactions.
Solvent: The polarity and solubility of the reactants and products in the chosen solvent are crucial for reaction efficiency.
Temperature: These reactions are often carried out at room temperature, but gentle heating or cooling may be necessary to control the reaction rate and minimize decomposition.
Catalyst: While often not strictly necessary, catalysts can be employed to enhance the reaction rate. For instance, iodine has been reported as an efficient catalyst for the sulfonylation of amines with sulfonyl hydrazides, offering a green and efficient protocol. researchgate.net Metal triflates have also been shown to catalyze nucleophilic substitution reactions of piperidine derivatives.
Table 2: Representative Reaction Conditions for N-Sulfonylation
| Amine Substrate | Sulfonylating Agent | Base | Solvent | Catalyst | Yield |
| 2-methylpiperidine | 4-methoxybenzenesulfonyl chloride | Triethylamine | Dichloromethane | None | High |
| Primary/Secondary Amines | Benzenesulfonyl chloride | Pyridine | Dichloromethane | None | Good to Excellent |
| Secondary Amines | Sulfonyl hydrazides | - | Acetonitrile/Water | Iodine | Good |
Investigation of Stereo- and Regioselectivity in Synthesis
Stereoselectivity: 2-Methylpiperidine is a chiral molecule, existing as (R)- and (S)-enantiomers. If the synthesis starts with a racemic mixture of 2-methylpiperidine, the product, this compound, will also be a racemic mixture. To obtain an enantiomerically pure product, the synthesis must start with an enantiomerically pure 2-methylpiperidine. The sulfonylation reaction itself does not affect the stereocenter at the 2-position of the piperidine ring.
Enantiomerically pure 2-methylpiperidines can be obtained through various methods, including the resolution of racemic mixtures or asymmetric synthesis. Asymmetric synthesis of substituted piperidines is a well-developed field, often employing chiral auxiliaries or catalysts. nih.gov
Regioselectivity: The sulfonylation of 2-methylpiperidine is highly regioselective. The reaction occurs exclusively at the nitrogen atom, as it is the most nucleophilic site in the molecule. There are no other competing nucleophilic centers that would lead to a mixture of regioisomers under standard sulfonylation conditions.
Synthesis of Structural Analogues and Derivatives for Systematic Investigation
The synthesis of structural analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Modifications can be made to both the piperidine ring and the benzenesulfonyl moiety.
Modifications on the Piperidine Ring and Stereochemical Variations
Modifications to the piperidine ring can involve the introduction of additional substituents, altering the position of the methyl group, or changing its stereochemistry.
Introduction of Additional Substituents: Functional groups can be introduced at various positions on the piperidine ring. For example, hydroxylation, alkylation, or arylation can be achieved through various synthetic methods. news-medical.net The functionalization of a pre-existing piperidine ring is a common strategy. researchgate.net
Varying the Position of the Methyl Group: Analogues with the methyl group at the 3- or 4-position of the piperidine ring can be synthesized starting from the corresponding 3-methylpiperidine (B147322) or 4-methylpiperidine.
Stereochemical Variations: As mentioned earlier, the use of enantiomerically pure (R)- or (S)-2-methylpiperidine will lead to the corresponding enantiomerically pure sulfonamides. Furthermore, the synthesis of diastereomeric analogues can be achieved by introducing a second stereocenter on the piperidine ring. The stereochemistry of substituents on the piperidine ring can have a significant impact on the biological activity of the molecule. researchgate.net
Table 3: Examples of Piperidine Ring Modifications
| Starting Piperidine | Modification | Resulting Analogue |
| 2-Methylpiperidine | N-Sulfonylation with 4-methoxybenzenesulfonyl chloride | This compound |
| 3-Methylpiperidine | N-Sulfonylation with 4-methoxybenzenesulfonyl chloride | 1-(4-Methoxy-benzenesulfonyl)-3-methyl-piperidine |
| 4-Methylpiperidine | N-Sulfonylation with 4-methoxybenzenesulfonyl chloride | 1-(4-Methoxy-benzenesulfonyl)-4-methyl-piperidine |
| (R)-2-Methylpiperidine | N-Sulfonylation with 4-methoxybenzenesulfonyl chloride | (R)-1-(4-Methoxy-benzenesulfonyl)-2-methyl-piperidine |
| (S)-2-Methylpiperidine | N-Sulfonylation with 4-methoxybenzenesulfonyl chloride | (S)-1-(4-Methoxy-benzenesulfonyl)-2-methyl-piperidine |
Exploration of Substituent Effects on the Benzenesulfonyl Moiety
The electronic and steric properties of the benzenesulfonyl group can be systematically varied by introducing different substituents on the aromatic ring. This allows for a detailed exploration of how these changes affect the molecule's properties.
Starting with substituted benzenesulfonyl chlorides, a wide range of analogues can be synthesized. The reactivity of the benzenesulfonyl chloride can be influenced by the nature of the substituent. Electron-withdrawing groups (e.g., -NO2, -CN, -Cl) can increase the electrophilicity of the sulfur atom, potentially leading to faster reaction rates. Conversely, electron-donating groups (e.g., -OCH3, -CH3) may decrease the reactivity. researchgate.net
Table 4: Examples of Benzenesulfonyl Moiety Modifications
| Benzenesulfonyl Chloride Derivative | Resulting Analogue | Electronic Effect of Substituent |
| 4-Methoxybenzenesulfonyl chloride | This compound | Electron-donating |
| 4-Chlorobenzenesulfonyl chloride | 1-(4-Chloro-benzenesulfonyl)-2-methyl-piperidine | Electron-withdrawing |
| 4-Nitrobenzenesulfonyl chloride | 1-(4-Nitro-benzenesulfonyl)-2-methyl-piperidine | Strong electron-withdrawing |
| Toluene-4-sulfonyl chloride | 1-(Toluene-4-sulfonyl)-2-methyl-piperidine | Weak electron-donating |
| Benzenesulfonyl chloride | 1-Benzenesulfonyl-2-methyl-piperidine | Neutral |
The systematic synthesis of these analogues provides a valuable library of compounds for further investigation into their chemical and biological properties.
Derivatization at the N-Sulfonyl Position
The N-sulfonyl group of piperidine sulfonamides is a key site for chemical modification, allowing for the generation of diverse molecular architectures. Derivatization can be achieved by introducing a variety of sulfonyl chlorides to a piperidine precursor or by modifying the existing N-sulfonyl moiety.
Solid-phase organic synthesis has proven to be an effective technique for creating libraries of N-substituted piperidines. In this approach, a resin-bound piperidine can be reacted with a range of capping agents, including various sulfonyl chlorides, to produce an array of derivatives. This methodology facilitates the rapid synthesis and purification of compounds with diverse functionalities on the sulfonyl group.
The process typically involves the deprotection of a resin-bound piperidine, followed by treatment with a sulfonyl chloride in the presence of a base like diisopropylethylamine (DIEA) in a suitable solvent such as dimethylformamide (DMF). This allows for the systematic exploration of structure-activity relationships by altering the substituents on the benzenesulfonyl ring.
Table 1: Examples of Reagents for N-Sulfonyl Derivatization of Piperidines
| Reagent Class | Specific Example | Purpose | Reference |
|---|---|---|---|
| Sulfonyl Chlorides | p-Toluenesulfonyl chloride | Introduces a tosyl group, a common protecting group and functional moiety. | |
| Sulfonyl Chlorides | p-Chlorobenzenesulfonyl chloride | Introduces a chloro-substituted aryl group for electronic modification. | |
| Isocyanates | Phenyl isocyanate | Forms a sulfonylurea linkage upon reaction with the piperidine nitrogen. | |
| Isothiocyanates | Phenyl isothiocyanate | Forms a sulfonylthiourea linkage. |
Furthermore, the N-sulfonyl bond can be cleaved under specific conditions, allowing for the complete removal or replacement of the benzenesulfonyl group. This deprotection strategy is crucial in multi-step syntheses where the sulfonamide acts as a protecting group for the piperidine nitrogen.
Green Chemistry Principles Applied to the Synthesis of Piperidine Sulfonamides
The application of green chemistry principles to the synthesis of piperidine sulfonamides aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free or Environmentally Benign Solvent Systems
A primary focus of green synthesis is the replacement of volatile and toxic organic solvents with environmentally benign alternatives or the elimination of solvents altogether.
Water as a Green Solvent: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several methods have been developed for sulfonamide synthesis in aqueous media. One approach involves reacting an amino compound with an arylsulfonyl chloride in water under dynamic pH control, using equimolar amounts of reactants and omitting organic bases. The product can often be isolated by simple filtration after acidification, leading to excellent yields and purity. Another method uses water with sodium carbonate as an inexpensive and safe base to scavenge the HCl byproduct.
Solvent-Free (Neat) Conditions: Performing reactions without a solvent minimizes waste and can lead to shorter reaction times.
Mechanosynthesis: A solvent-free mechanochemical method involves a one-pot, two-step procedure where solid sodium hypochlorite (B82951) mediates the tandem oxidation-chlorination of disulfides, followed by amination. This approach avoids bulk solvents and harsh conditions.
N-Silylamines: The reaction of N-silylamines with sulfonyl chlorides can be conducted without a solvent. A significant advantage of this method is that the only byproduct, trimethylsilyl (B98337) chloride, is volatile and can be easily removed and recovered.
Other Benign Solvents: Researchers have explored other sustainable solvents for sulfonamide synthesis.
Ethanol (B145695) and Glycerol: These are biodegradable and low-toxicity solvents. A general method involves the in-situ generation of sulfonyl chlorides from thiols, which then react with amines in solvents like water, ethanol (EtOH), or glycerol.
Polyethylene Glycol (PEG-400): PEG-400 is a non-toxic, recoverable, and biodegradable solvent. It has been used in conjunction with potassium carbonate as a base for the synthesis of a variety of sulfonamides in high yields.
Table 2: Comparison of Green Solvents in Sulfonamide Synthesis
| Solvent System | Key Advantages | Typical Conditions | Reference |
|---|---|---|---|
| Water | Non-toxic, non-flammable, inexpensive. Simplifies product isolation via precipitation. | Dynamic pH control or use of inorganic bases (e.g., Na2CO3). | |
| Solvent-Free (Mechanochemistry) | Eliminates solvent waste, high efficiency. | Ball milling with solid reagents. | |
| Ethanol (EtOH) | Renewable, biodegradable, low toxicity. | Often used in catalyst-free methods with an excess of amine. | |
| PEG-400 | Non-toxic, recoverable, thermally stable. | Heterogeneous reaction with K2CO3 as base at elevated temperatures. |
Catalyst Development for Enhanced Atom Economy
Catalytic methods are central to green chemistry as they enhance reaction efficiency, reduce the need for stoichiometric reagents, and improve atom economy.
Transition Metal Catalysis:
Palladium-Catalyzed Reactions: Palladium catalysts enable the synthesis of aryl sulfonamides from arylboronic acids and a sulfur dioxide source. This approach offers mild reaction conditions and high functional group tolerance, allowing for the convergent synthesis of diverse sulfonamide analogs.
Copper-Catalyzed Reactions: Copper-catalyzed methods provide a direct route to sulfonamides from boronic acids, amines, and a sulfur dioxide surrogate like DABSO. These reactions exhibit broad scope and functional group tolerance.
Electrochemical Synthesis: Electrosynthesis represents a modern, green approach that uses electricity to drive chemical reactions, often avoiding the need for chemical oxidants or reductants. The electrochemical oxidative coupling of thiols and amines has been developed to form sulfonamides. This method is highly efficient and can be performed under catalyst-free conditions, generating hydrogen as the only byproduct.
Waste Minimization Strategies in Process Design
Effective process design focuses on minimizing waste at its source by streamlining synthetic routes and choosing reagents that generate benign or recyclable byproducts.
One-Pot and Telescopic Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates—a telescopic synthesis—significantly reduces solvent use, energy consumption, and waste generation.
Oxidative Chlorination/Amination: A prominent strategy involves the oxidative chlorination of thiols or disulfides to generate sulfonyl chlorides in situ. These reactive intermediates are immediately trapped by an amine present in the reaction mixture to form the final sulfonamide. This process avoids the isolation of often unstable sulfonyl chloride intermediates.
Mechanochemical One-Pot Synthesis: The solvent-free mechanochemical synthesis of sulfonamides from disulfides is designed as a one-pot, two-step procedure within the same milling vessel, exemplifying waste reduction through process intensification.
Byproduct Management:
Avoiding HCl Traps: Traditional sulfonamide synthesis from sulfonyl chlorides and amines generates one equivalent of hydrochloric acid (HCl), which must be neutralized with a base (often a tertiary amine like triethylamine or pyridine). This produces stoichiometric amounts of salt waste that complicates purification. Green methods circumvent this by using an inorganic base like sodium carbonate in water, where the byproduct is sodium chloride and the product often precipitates, allowing for isolation by simple filtration.
Recoverable Byproducts: The use of N-silylamines in solvent-free conditions generates trimethylsilyl chloride as the only byproduct, which can be distilled from the reaction mixture and potentially reused.
By integrating these advanced synthetic and green chemistry principles, the production of this compound and related sulfonamides can be made more efficient, cost-effective, and environmentally sustainable.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Diisopropylethylamine (DIEA) |
| p-Toluenesulfonyl chloride |
| p-Chlorobenzenesulfonyl chloride |
| Phenyl isocyanate |
| Phenyl isothiocyanate |
| Sodium carbonate |
| Sodium hypochlorite |
| Trimethylsilyl chloride |
| Polyethylene Glycol (PEG-400) |
| Potassium carbonate |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) based sulfur dioxide surrogate (DABSO) |
| Triethylamine |
| Pyridine |
| Sodium chloride |
Structure Activity Relationship Sar and Computational Chemistry Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. For a QSAR model to be developed, a dataset of structurally related compounds with corresponding measured biological activities is required.
As of the current date, there are no published QSAR studies that specifically include "1-(4-Methoxy-benzenesulfonyl)-2-methyl-piperidine" or a closely related series of analogs. Therefore, no specific QSAR models, data tables, or predictive equations can be provided for this compound.
In a hypothetical QSAR study on a series of benzenesulfonyl-piperidine analogs, the following descriptors would likely be relevant:
| Descriptor Class | Potential Descriptors for this compound | Relevance |
| Electronic | Hammett constant (σ) of the methoxy (B1213986) group, dipole moment, partial charges on sulfonyl oxygens | Influences electrostatic interactions with a biological target. |
| Steric | Molecular weight, molar refractivity, van der Waals volume, position of the methyl group (2-position) | Affects how the molecule fits into a binding pocket. |
| Hydrophobic | LogP (partition coefficient), topological polar surface area (TPSA) | Governs membrane permeability and hydrophobic interactions with the target. |
Without experimental data, any QSAR model would be purely speculative.
Identification of Key Structural Motifs for Potency and Selectivity
The identification of key structural motifs responsible for potency and selectivity is typically achieved through systematic modification of a lead compound and observing the effect on biological activity. For "this compound," we can hypothesize the roles of its constituent parts based on common observations in medicinal chemistry.
Piperidine (B6355638) Ring: This saturated heterocycle often serves as a scaffold, providing a three-dimensional structure that can orient other functional groups. The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, forming ionic interactions. The 2-methyl group introduces a chiral center and a steric constraint, which can be crucial for selectivity and potency by influencing the molecule's preferred conformation and interaction with a specific binding site.
Benzenesulfonyl Group: The sulfonyl group is a strong hydrogen bond acceptor. The benzene (B151609) ring can engage in π-π stacking or hydrophobic interactions. The linkage to the piperidine nitrogen restricts the rotation and conformation of the molecule.
4-Methoxy Group: This group on the benzene ring is an electron-donating group. It can influence the electronic properties of the entire benzenesulfonyl moiety and can also act as a hydrogen bond acceptor. Its position (para) is significant, as moving it to the ortho or meta position would likely alter the binding mode and activity.
A hypothetical SAR exploration might involve the variations listed in the table below:
| Structural Motif | Potential Modifications | Expected Impact on Activity/Selectivity |
| 2-methyl-piperidine | Removal of the methyl group, changing its position (e.g., to 3- or 4-), changing stereochemistry (R vs. S) | Alteration of steric fit and chiral recognition at the binding site. |
| 4-methoxy-benzenesulfonyl | Variation of the substituent on the benzene ring (e.g., chloro, nitro, methyl), changing the substituent's position | Probing electronic and steric requirements of the binding pocket. |
| Sulfonyl Linker | Replacement with an amide or other bioisosteres | Modifying bond angles, flexibility, and hydrogen bonding capacity. |
Conformational Analysis and its Impact on Binding and Activity
The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. The piperidine ring in "this compound" is expected to adopt a chair conformation. The bulky benzenesulfonyl group attached to the nitrogen is likely to prefer an equatorial position to minimize steric hindrance.
The 2-methyl group can be either axial or equatorial. The relative stability of these two conformations would depend on the steric interactions with the rest of the molecule. The preferred conformation will dictate the spatial arrangement of all functional groups and thus is a key determinant of biological activity. A change in conformation can lead to a significant loss or gain of activity.
Computational methods like molecular mechanics or quantum chemistry calculations would be necessary to determine the energy landscape of different conformations and identify the most stable ones. However, no such specific studies have been published for this compound.
Ligand Efficiency and Lipophilic Efficacy Analysis
Ligand efficiency (LE) and lipophilic efficacy (LLE) are metrics used in drug discovery to assess the quality of a compound.
Ligand Efficiency (LE): Measures the binding energy per heavy atom. It is calculated as: LE = -RT * ln(Ki or IC50) / N where R is the gas constant, T is the temperature, Ki or IC50 is the binding affinity, and N is the number of heavy atoms.
Lipophilic Efficacy (LLE): Relates potency to lipophilicity. It is calculated as: LLE = pKi (or pIC50) - logP
Since there is no publicly available biological activity data (Ki or IC50) or experimentally determined logP for "this compound," it is impossible to calculate these metrics.
Structure-Based Ligand Design Principles Applied to Analogues
Structure-based ligand design relies on the three-dimensional structure of the biological target, typically a protein, obtained through methods like X-ray crystallography or cryo-electron microscopy. This approach allows for the rational design of molecules that can fit into the binding site and make favorable interactions.
As there is no known biological target for "this compound," and consequently no available crystal structure of it in a complex with a target, any discussion of structure-based design would be entirely speculative. If a target were identified, the design process would involve using computational docking to predict the binding mode of this compound and then modifying its structure to improve interactions with specific amino acid residues in the binding pocket.
Advanced Spectroscopic and Analytical Research Methodologies
X-ray Crystallography for Molecular and Complex Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, allowing for an unambiguous confirmation of a molecule's constitution and configuration.
Elucidation of Solid-State Conformation and Intermolecular Interactions
Specific X-ray crystallographic data for 1-(4-Methoxy-benzenesulfonyl)-2-methyl-piperidine has not been reported in the reviewed scientific literature. However, analysis of structurally related N-arylsulfonylpiperidines suggests key features that a crystallographic study would elucidate. researchgate.net
A structural analysis would be expected to confirm the conformation of the six-membered piperidine (B6355638) ring. Typically, such rings adopt a stable chair conformation to minimize steric and torsional strain. The orientation of the C2-methyl group (axial vs. equatorial) would be definitively established. Furthermore, the analysis would reveal the geometry around the sulfonamide nitrogen and the rotational arrangement (torsion angles) of the 4-methoxy-benzenesulfonyl group relative to the piperidine ring.
Intermolecular interactions dictating the crystal packing would also be identified. These non-covalent forces are crucial for understanding the solid-state properties of the compound. Based on its structure, the following interactions would be anticipated:
Hydrogen Bonds: Although the sulfonamide nitrogen is tertiary and lacks a proton for classical hydrogen bonding, weak C-H···O hydrogen bonds involving the sulfonyl oxygens or the methoxy (B1213986) oxygen as acceptors are highly probable.
π-Interactions: Potential stacking or offset interactions between the aromatic rings of adjacent molecules could also play a role in stabilizing the crystal lattice.
Co-crystal Structures of Ligand-Target Complexes (if available)
A search of the existing literature and structural databases yielded no information on co-crystal structures of this compound bound to a biological target. The determination of such a structure would be invaluable for understanding its mechanism of action at a molecular level, revealing the specific binding mode and key interactions with amino acid residues in a target protein's active site.
Application of High-Resolution NMR Techniques for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. High-resolution NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Multi-dimensional NMR for Stereochemical Assignment and Conformational Dynamics
While specific NMR spectral data for this compound is not available in the cited literature, the principles of NMR analysis allow for a detailed prediction of its characterization. The substitution at the C2 position of the piperidine ring introduces a stereocenter and, critically, restricts rotation around the S-N bond. This hindered rotation would likely result in the presence of two distinct, slowly exchanging rotational isomers (rotamers) at room temperature, which would be observable in the NMR spectrum.
Multi-dimensional NMR techniques would be essential for a complete structural and dynamic analysis:
¹H NMR: The spectrum would be expected to show doubled sets of signals for the piperidine and methyl protons, corresponding to the two rotameric forms. The chemical shifts would provide information about the electronic environment of the protons.
¹³C NMR: Similar to the proton spectrum, the carbon spectrum would likely display two distinct sets of signals for the carbons of the two rotamers.
2D COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, confirming the connectivity within the piperidine ring and the benzenesulfonyl group.
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals.
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are particularly important for this molecule. They detect through-space correlations between protons that are close to each other, providing key information for stereochemical assignment and conformational analysis. For example, NOE/ROE correlations would help determine the relative orientation of the methyl group and protons on the piperidine ring, as well as the spatial relationship between the aromatic and piperidine moieties in each rotamer.
By analyzing the NMR line shapes at different temperatures (Dynamic NMR), it would be possible to study the kinetics of the interconversion between the rotamers and calculate the energy barrier for rotation around the S-N bond.
Mass Spectrometry for Metabolite Identification (in vitro mechanistic studies) and Purity Assessment
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula, as well as for structural elucidation and purity assessment.
No specific in vitro metabolism studies for this compound have been reported. However, based on the well-documented metabolism of sulfonamides, in vitro studies using liver microsomes would be expected to investigate several key biotransformation pathways. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) would be the primary tool for separating and identifying potential metabolites.
Expected metabolic pathways for this class of compounds include:
Oxidation: Hydroxylation of the aromatic ring or the piperidine ring.
O-Demethylation: Cleavage of the methoxy group on the benzene (B151609) ring to form a phenol.
N-Dealkylation: While less common for the sulfonamide nitrogen, cleavage at the piperidine ring is a possibility.
The identification of these metabolites would involve comparing the high-resolution mass spectra of the metabolites to the parent compound. The exact mass measurements would allow for the determination of the elemental composition of each metabolite, and tandem MS (MS/MS) fragmentation patterns would provide structural information to pinpoint the site of modification.
For purity assessment, mass spectrometry provides a highly sensitive method to detect and quantify impurities. The molecular weight of the target compound can be confirmed, and the presence of any starting materials, byproducts, or degradation products can be identified by their unique mass-to-charge ratios.
Spectroscopic Methods (e.g., UV-Vis, IR) for Electronic Structure and Vibrational Analysis
Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the electronic and vibrational properties of a molecule. Experimental spectra for this compound were not found in the reviewed literature. The following is a theoretical analysis based on the molecule's functional groups.
UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions. The absorption spectrum of this compound would be dominated by the 4-methoxy-benzenesulfonyl chromophore. Transitions involving the π-electrons of the aromatic ring (π → π* transitions) would be expected, likely appearing as strong absorption bands in the UV region (typically between 200-300 nm).
IR Spectroscopy: This method measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum provides a "fingerprint" of the molecule's functional groups.
The following table outlines the expected characteristic vibrational frequencies:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Sulfonyl (O=S=O) | Asymmetric & Symmetric Stretching | 1350-1300 & 1160-1120 |
| C-S (Sulfonamide) | Stretching | 900-700 |
| C-N (Piperidine) | Stretching | 1250-1020 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C-O (Ether) | Asymmetric & Symmetric Stretching | 1275-1200 & 1075-1020 |
Quantum Chemical and Theoretical Investigations
Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular and versatile method due to its favorable balance between accuracy and computational cost. For a molecule like 1-(4-Methoxy-benzenesulfonyl)-2-methyl-piperidine, DFT studies would elucidate its fundamental electronic properties, reactivity, and thermodynamic stability.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): A small gap implies that the molecule is more polarizable and has higher chemical reactivity, meaning it is easier to excite electronically. A large gap suggests high stability and low reactivity.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity:
| Reactivity Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering upon accepting electrons. |
This table represents the type of data that would be generated from a DFT analysis.
A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. Different colors on the MEP surface represent different potential values:
Red: Regions of most negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen or nitrogen). These are sites susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, usually around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.
Green/Yellow: Regions of near-zero potential.
For this compound, an MEP map would likely show negative potential (red) around the sulfonyl and methoxy (B1213986) oxygen atoms, and positive potential (blue) around the hydrogen atoms of the piperidine (B6355638) and methyl groups. This mapping helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems and materials science.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.
Prediction of Chemical Reactivity and Selectivity in Organic Reactions
The data obtained from DFT calculations, particularly from HOMO-LUMO analysis and MEP mapping, can be used to predict the reactivity and selectivity of this compound in various organic reactions.
Reactivity: The HOMO-LUMO gap and global reactivity descriptors would indicate whether the molecule is likely to participate in reactions and under what conditions.
Selectivity: MEP maps and local reactivity descriptors (like Fukui functions, which are not detailed here but are part of advanced DFT analysis) would predict the most probable sites for electrophilic or nucleophilic attack, thus explaining regioselectivity and stereoselectivity in reactions.
Cheminformatics and Virtual Screening Methodologies for Library Design
The calculated quantum chemical properties of this compound would serve as valuable descriptors in cheminformatics and virtual screening. When designing libraries of related compounds for drug discovery or materials science, these descriptors can be used to build Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.
These models correlate the computed properties (like HOMO energy, dipole moment, etc.) with experimental activities or properties. By screening a virtual library of analogous compounds and calculating their properties, researchers can prioritize the synthesis of molecules that are predicted to have the most desirable characteristics, thereby saving significant time and resources.
Future Research Directions and Unexplored Avenues
Investigation of Novel Biological Targets for Piperidine (B6355638) Sulfonamides
The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, known for its antibacterial, antifungal, antiviral, and anticancer properties. nih.gov The piperidine moiety is also a common feature in many biologically active compounds and approved drugs. nih.gov The combination of these two structural motifs in piperidine sulfonamides suggests a broad range of potential biological activities.
Future research should focus on identifying and validating novel biological targets for this class of compounds. Based on the known activities of related sulfonamides, potential areas of investigation include:
Enzyme Inhibition: Many sulfonamides act as enzyme inhibitors. For instance, some sulfonamides inhibit dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria. nih.govnih.gov Investigating the inhibitory potential of 1-(4-Methoxy-benzenesulfonyl)-2-methyl-piperidine against a panel of bacterial, fungal, and human enzymes could uncover new therapeutic applications. Other potential enzyme targets could include carbonic anhydrases, proteases, and kinases, which are often implicated in various diseases. mdpi.comnih.gov
Receptor Modulation: Piperidine-containing compounds have been shown to interact with a variety of receptors in the central nervous system and other tissues. nih.gov Screening this compound against a diverse panel of receptors could identify novel modulatory activities.
Anticancer Targets: Sulfonamide derivatives have been explored as anticancer agents targeting pathways such as angiogenesis through the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2). acs.org The potential of piperidine sulfonamides to interfere with cancer cell proliferation and survival warrants further investigation. acs.org
A summary of potential biological targets for piperidine sulfonamides is presented in the table below.
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Dihydropteroate Synthase (DHPS), Carbonic Anhydrases, VEGFR-2 | Antibacterial, Anticancer |
| Receptors | Dopamine Transporter (DAT) | Neurological Disorders |
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of sulfonamides traditionally involves the reaction of a sulfonyl chloride with an amine. researchgate.net While effective, this method can have environmental drawbacks due to the use of hazardous reagents and solvents. researchgate.net Future research should focus on developing more advanced and sustainable synthetic routes to this compound and other piperidine sulfonamides.
Key areas for development include:
Green Chemistry Approaches: The use of water as a solvent and the development of one-pot synthesis methods from readily available starting materials like nitroarenes and sodium arylsulfinates represent more environmentally friendly alternatives. researchgate.net Exploring mechanochemical approaches could also reduce solvent usage. nih.gov
Catalytic Methods: Investigating the use of transition metal catalysts or organocatalysts could lead to more efficient and selective syntheses. researchgate.net
Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to higher yields and purity, and facilitating easier scale-up.
Exploration of Polypharmacology and Multi-Target Ligand Design (In Vitro/In Silico)
The concept of "one drug, one target" is increasingly being replaced by the idea that compounds acting on multiple targets can offer superior efficacy for complex diseases. The modular nature of the this compound scaffold makes it an ideal candidate for the design of multi-target ligands.
In Silico Screening: Computational methods, such as molecular docking and pharmacophore modeling, can be used to predict the binding of piperidine sulfonamides to multiple biological targets. nih.govresearchgate.net This can help in identifying compounds with a desired polypharmacological profile.
In Vitro Validation: The predictions from computational studies should be validated through in vitro assays to confirm the multi-target activity. This could involve screening against a panel of related enzymes or receptors.
The development of multi-target-directed ligands (MTDLs) is seen as a beneficial approach in drug design, potentially leading to reduced toxicity. researchgate.net
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. mdpi.com These technologies can be applied to the design and optimization of piperidine sulfonamides.
Generative Models: AI algorithms can be used to generate novel molecular structures with desired properties, such as high potency against a specific target and favorable pharmacokinetic profiles. jnj.com
Predictive Modeling: Machine learning models can be trained to predict the biological activity, toxicity, and other properties of new piperidine sulfonamide derivatives, thereby prioritizing the synthesis of the most promising candidates. innovationhub.hk The use of AI can significantly expedite the early drug discovery process. mdpi.com
Role in Chemical Biology Probe Development
Chemical probes are small molecules used to study biological processes and validate drug targets. The structural features of this compound could be leveraged for the development of chemical probes. By incorporating reporter tags, such as fluorescent dyes or affinity labels, derivatives of this compound could be used to visualize and identify their cellular targets and interaction partners.
Potential Utility in Catalysis or Materials Science
While the primary focus of research on piperidine sulfonamides has been in the life sciences, their unique chemical structures may also lend them to applications in other fields. The presence of a chiral center in 2-methyl-piperidine suggests that enantiomerically pure forms of this compound could be explored as ligands in asymmetric catalysis. The rigid sulfonamide linkage and the aromatic ring could also be of interest in the design of novel organic materials with specific electronic or photophysical properties. However, further research is needed to explore these potential applications.
Q & A
Q. What are the key considerations for synthesizing 1-(4-Methoxy-benzenesulfonyl)-2-methyl-piperidine with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions. For sulfonylation, use a weak base (e.g., sodium carbonate) to maintain pH 9 during the reaction of 4-methylpiperidine with 4-methoxybenzenesulfonyl chloride in methanol. Vigorous stirring for 1 hour ensures complete precipitation. Purification via recrystallization (methanol) improves purity, as demonstrated in analogous sulfonylation reactions . Monitor yield (typically 75–84% for similar derivatives) and validate purity via HPLC (e.g., 95% peak area at 254 nm) .
Q. How can NMR and HPLC be utilized to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H-NMR : Analyze chemical shifts for the piperidine ring (δ 1.70–2.01 ppm for methyl groups, δ 3.82 ppm for methoxy protons) and sulfonyl aromatic protons (δ 7.94–8.08 ppm). Splitting patterns confirm substituent positions .
- HPLC : Use a C18 column with a mobile phase (e.g., n-hexane/EtOAc 5:5). Retention time (~13 minutes) and peak symmetry indicate purity. Compare results with reference standards .
Q. What safety protocols are essential when handling sulfonylated piperidine derivatives?
- Methodological Answer : Follow hazard codes H315 (skin irritation) and H319 (eye damage). Use PPE (gloves, goggles), and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation reaction to improve yield and minimize side products?
- Methodological Answer :
- Solvent Selection : Methanol/water mixtures (1:1) enhance solubility and reduce byproduct formation during reflux .
- Catalyst Use : Sodium acetate (0.15 g) in reflux conditions accelerates nucleophilic substitution, as seen in analogous piperidine derivatization .
- Kinetic Monitoring : Track reaction progress via TLC (silica gel, UV detection). Terminate at 85–90% conversion to avoid over-sulfonylation .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values under standardized assay conditions (e.g., pH, temperature). For example, discrepancies in cytotoxicity may arise from varying cell lines (HEK-293 vs. HeLa).
- Structural Validation : Ensure consistent characterization (e.g., XRD for crystallinity, elemental analysis for C/H/N ratios) to rule out impurities influencing activity .
- Theoretical Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity trends .
Q. How does the electronic environment of the piperidine ring influence the compound’s reactivity and pharmacological profile?
- Methodological Answer :
- Electron-Withdrawing Effects : The sulfonyl group reduces piperidine’s basicity, altering binding affinity in enzyme assays (e.g., kinase inhibition).
- Steric Effects : The 2-methyl group restricts conformational flexibility, impacting interactions with hydrophobic binding pockets. This is evidenced in benzoylpiperidine derivatives showing enhanced selectivity when steric bulk is introduced .
- Substituent Tuning : Replace the methoxy group with electron-donating/-withdrawing groups (e.g., -CF3, -OH) to modulate metabolic stability, as shown in pharmacokinetic studies of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
